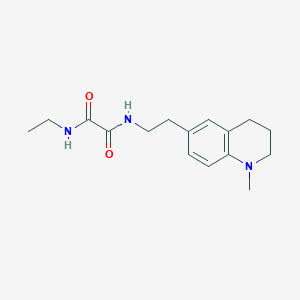

N1-ethyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Beschreibung

N1-ethyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide core (N–C(O)–N–C(O)–N) with two distinct substituents. The N1 position is substituted with an ethyl group, while the N2 position is linked to a 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl moiety. This compound’s structure combines a flexible alkyl chain with a partially saturated quinoline ring system, which may confer unique physicochemical and biological properties.

Eigenschaften

IUPAC Name |

N-ethyl-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-3-17-15(20)16(21)18-9-8-12-6-7-14-13(11-12)5-4-10-19(14)2/h6-7,11H,3-5,8-10H2,1-2H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYXHAVNXYNCIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NCCC1=CC2=C(C=C1)N(CCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N1-ethyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects, drawing from various research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 289.37 g/mol. The compound features a tetrahydroquinoline moiety that is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 289.37 g/mol |

| CAS Number | 946209-51-4 |

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with ethyl oxalyl chloride followed by the addition of an appropriate amine. The reaction conditions often include the use of anhydrous solvents and catalysts to enhance yield and purity.

Anticancer Properties

Research indicates that compounds containing the tetrahydroquinoline structure exhibit significant anticancer activity. Studies have shown that this compound can induce apoptosis in various cancer cell lines.

Case Study:

In vitro studies demonstrated that this compound effectively inhibited the proliferation of A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve cell cycle arrest and induction of apoptosis through modulation of key signaling pathways.

Neuroprotective Effects

There is emerging evidence suggesting that derivatives of this compound may possess neuroprotective properties. Specifically, they may prevent neuronal cell death in models of neurodegenerative diseases.

Research Findings:

A study conducted on neuronal cell cultures indicated that treatment with this compound resulted in reduced oxidative stress markers and improved cell viability under neurotoxic conditions.

The precise mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may bind to certain receptors or enzymes involved in cellular signaling pathways that regulate cell survival and proliferation.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other oxalamide derivatives.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(3-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | Fluorinated phenyl group | Anticancer activity |

| N1-(4-chlorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | Chlorinated phenyl group | Antimicrobial properties |

| N1-(phenyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide | Pyridine moiety | Potential neuroprotective effects |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares N1-ethyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide with structurally or functionally related compounds, focusing on molecular features, biological activity, and crystallographic data where available.

Table 1: Structural and Functional Comparison

Key Comparisons

Structural Diversity and Bioactivity: The target compound shares the oxalamide core with S336 but differs in substituents. S336’s dimethoxybenzyl and pyridyl groups enhance its umami receptor binding, while the tetrahydroquinolin group in the target compound may confer distinct receptor interactions or CNS permeability due to increased lipophilicity . Compared to quinoline and quinoxaline derivatives (e.g., and ), the target compound lacks aromatic heterocycles like pyrimidine or quinoxaline but retains a partially saturated quinoline system, which could reduce toxicity while maintaining planar binding motifs .

Metabolic Stability: The ethyl group in the target compound is smaller than S336’s dimethoxybenzyl, suggesting faster metabolic clearance. However, the tetrahydroquinolin moiety’s rigidity might counteract this by limiting enzymatic access . In contrast, the chlorophenyl group in the quinoxaline derivative () likely enhances metabolic resistance, a feature absent in the target compound .

Crystallographic and Computational Insights: Tools like SHELX and Mercury CSD () enable structural validation and packing analysis. For example, the tetrahydroquinolin group’s conformation could be compared to similar compounds in the Cambridge Structural Database (CSD) to predict solubility or polymorphism . The oxalamide core’s planar geometry (observed in S336) may facilitate π-stacking interactions, whereas the tetrahydroquinolin system’s partial saturation could disrupt this, altering crystal packing or solubility .

Toxicological Considerations: While S336 and related oxalamides are validated for flavor applications, the tetrahydroquinolin group in the target compound introduces structural similarities to alkaloids, warranting detailed toxicity studies to rule out neuroactive or hepatotoxic effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-ethyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, thiazolo-triazole intermediates (common in oxalamide derivatives) are synthesized via cyclization reactions using catalysts like sodium hydride in anhydrous DMF . Key parameters include temperature control (e.g., 0–5°C for sensitive intermediates), solvent selection (e.g., THF for amide coupling), and stoichiometric ratios to minimize side products. Post-synthesis purification via silica gel chromatography or recrystallization is critical to achieve >95% purity .

Q. How can researchers resolve discrepancies in biological activity data across different assay platforms for this compound?

- Methodological Answer : Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) is essential. For instance, if cytotoxicity varies between MTT and ATP-based assays, confirm results with flow cytometry or live-cell imaging. Adjust for confounding factors like solvent effects (e.g., DMSO concentration) and batch-to-batch compound variability .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positioning and stereochemistry . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC (≥95% purity) monitors degradation products. For solubility challenges, use DMSO-d6 for NMR or sonication-assisted dissolution .

Advanced Research Questions

Q. What strategies are effective for improving the solubility and bioavailability of this compound in preclinical models?

- Methodological Answer : Prodrug derivatization (e.g., esterification of hydroxyl groups) enhances aqueous solubility . Co-solvent systems (e.g., PEG-400/water) or lipid-based nanoformulations improve bioavailability in pharmacokinetic studies. Monitor plasma stability via LC-MS to assess metabolic degradation .

Q. How can computational methods predict potential off-target interactions of this compound?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) against structural databases (PDB) identify off-target binding to kinases or GPCRs . Molecular dynamics (MD) simulations (100 ns trajectories) assess binding stability. Validate predictions with competitive binding assays (e.g., SPR or radioligand displacement) .

Q. What methodologies are used to confirm the compound’s stability under various storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products . For lyophilized formulations, assess residual moisture via Karl Fischer titration. Long-term storage at -80°C in amber vials with desiccants preserves integrity .

Data Contradiction Analysis

Q. How should researchers address conflicting results between in vitro and in vivo efficacy studies?

- Methodological Answer : Re-evaluate pharmacokinetic parameters (e.g., Cmax, AUC) to ensure adequate systemic exposure. Use microdialysis or tissue homogenization to measure compound concentrations at target sites. Consider species-specific metabolism differences (e.g., CYP450 isoforms) .

Q. What experimental designs mitigate batch-to-batch variability in biological activity?

- Methodological Answer : Implement strict quality control (QC) protocols:

- Synthesis : Standardize reaction times and catalyst lots.

- Characterization : Use identical NMR and HPLC conditions.

- Assays : Include internal controls (e.g., reference inhibitors) across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.